

Application Notes and Protocols: Flow Cytometry Analysis of Necroptosis Using GSK872

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Compound of Interest

Compound Name: GSK872

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These application notes provide a detailed protocol for the induction and analysis of necroptosis by flow cytometry using **GSK872**, a specific inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3).

Introduction to Necroptosis and GSK872

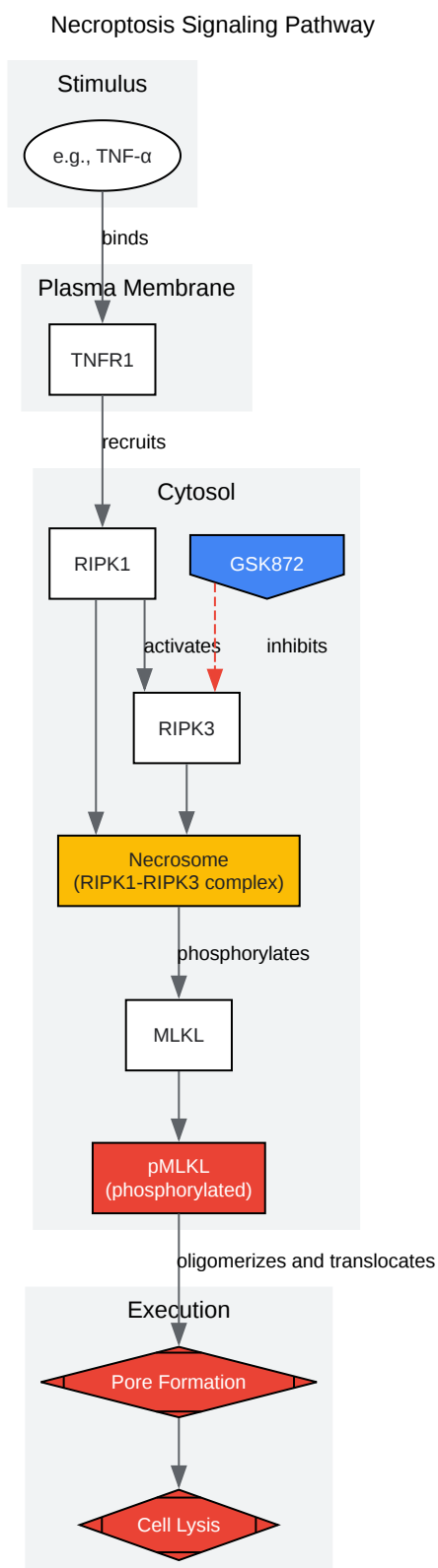
Necroptosis is a form of programmed cell death that is morphologically characterized by cell swelling, organelle disruption, and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[4][5] The core signaling pathway of necroptosis involves the activation of RIPK1 and RIPK3, which form a complex called the necrosome.[6] This complex then phosphorylates the mixed lineage kinase domain-like (MLKL) protein.[7] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[5][8]

GSK872 is a potent and selective small molecule inhibitor of RIPK3 kinase activity.[6][9][10] By binding to the kinase domain of RIPK3, **GSK872** blocks its ability to phosphorylate MLKL, thereby inhibiting the execution of necroptosis.[9][10] This makes **GSK872** a valuable tool for

studying the role of RIPK3-mediated necroptosis in various physiological and pathological conditions.[[11](#)][[12](#)]

Core Signaling Pathway of Necroptosis

The diagram below illustrates the central signaling cascade of necroptosis and the point of inhibition by **GSK872**.



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Caption: Necroptosis signaling pathway and **GSK872** inhibition.

Experimental Protocols

Protocol 1: Induction of Necroptosis in Jurkat Cells

This protocol describes the induction of necroptosis in the human T-lymphocyte cell line, Jurkat.

Materials:

- Jurkat cells
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- TNF- α (Tumor Necrosis Factor-alpha), human
- SMAC mimetic (e.g., Birinapant)
- z-VAD-FMK (pan-caspase inhibitor)
- **GSK872**
- DMSO (Dimethyl sulfoxide)
- Phosphate Buffered Saline (PBS)
- 96-well cell culture plates

Procedure:

- Cell Culture: Culture Jurkat cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed Jurkat cells at a density of 2×10^5 cells/well in a 96-well plate.
- Pre-treatment with **GSK872**:
 - Prepare a stock solution of **GSK872** in DMSO.
 - Dilute **GSK872** in culture medium to the desired final concentrations (e.g., 1-10 μ M).

- Add the **GSK872** solution or DMSO (vehicle control) to the cells and incubate for 1-2 hours.
- Induction of Necroptosis:
 - Prepare a necroptosis induction cocktail containing TNF- α , a SMAC mimetic, and z-VAD-FMK in culture medium.
 - Add the induction cocktail to the wells containing the pre-treated cells.
- Incubation: Incubate the plate for 6-24 hours. The optimal incubation time should be determined empirically for your specific experimental conditions.
- Proceed to Flow Cytometry Analysis (Protocol 2).

Table 1: Reagent Concentrations for Necroptosis Induction in Jurkat Cells

Reagent	Stock Concentration	Final Concentration	Purpose
TNF- α	100 μ g/mL	20-100 ng/mL	Induces necroptosis signaling
SMAC mimetic	10 mM	100-500 nM	Sensitizes cells to TNF- α
z-VAD-FMK	50 mM	20-50 μ M	Inhibits apoptosis
GSK872	10 mM	1-10 μ M	Inhibits RIPK3 and necroptosis

Protocol 2: Flow Cytometry Analysis of Necroptosis using Annexin V and Propidium Iodide (PI)

This protocol details the staining of necroptotic cells for analysis by flow cytometry.

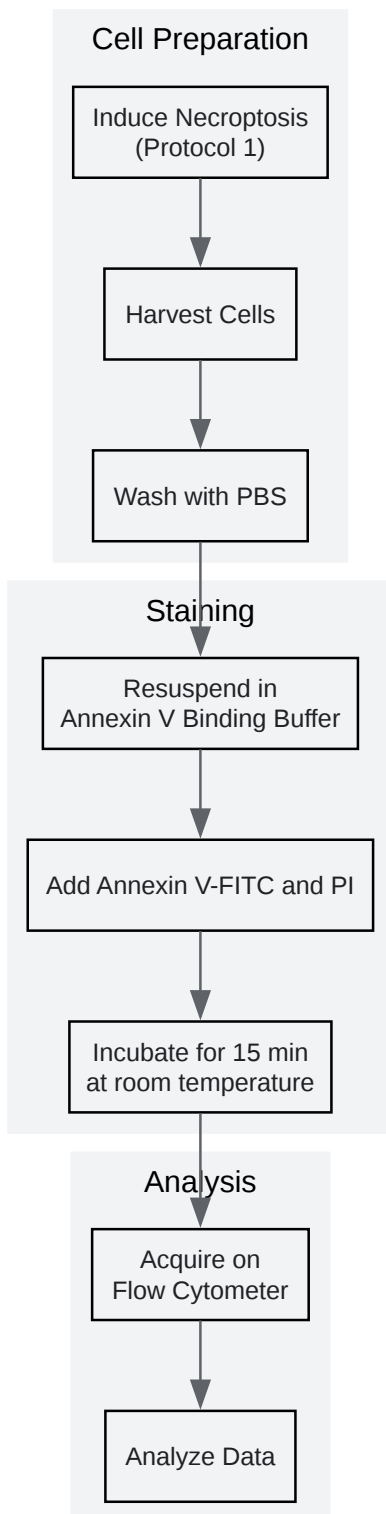
Materials:

- Cells from Protocol 1

- Annexin V-FITC (or another fluorochrome conjugate)
- Propidium Iodide (PI)
- Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- Flow cytometer

Experimental Workflow Diagram:

Flow Cytometry Experimental Workflow

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Caption: Workflow for flow cytometry analysis of necroptosis.

Procedure:

- **Harvest Cells:** Gently collect the cells from each well into microcentrifuge tubes.
- **Wash:** Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- **Resuspend:** Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
- **Staining:**
 - Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:**
 - Add 400 µL of Annexin V Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour of staining.

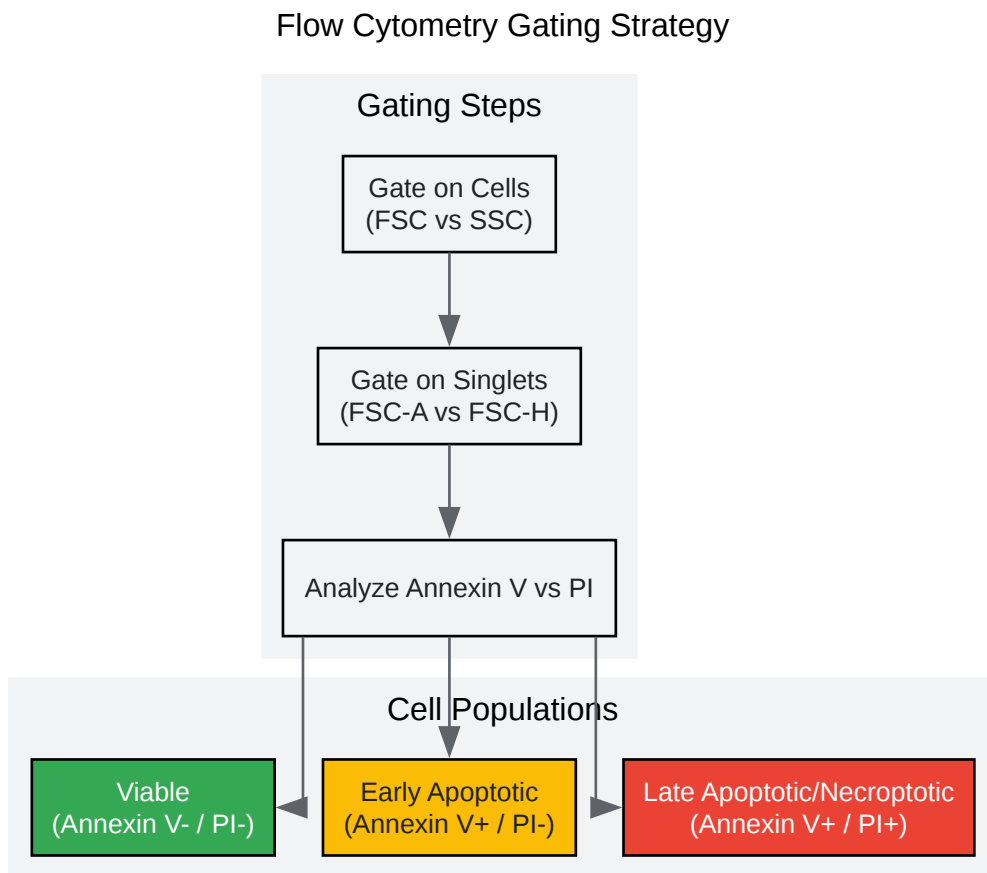
Data Presentation and Interpretation

The data from the flow cytometry analysis can be visualized in a dot plot of Annexin V versus PI. The populations of viable, early apoptotic, and late apoptotic/necroptotic cells can be distinguished.[\[2\]](#)[\[13\]](#)[\[14\]](#)

Table 2: Interpretation of Flow Cytometry Data

Quadrant	Annexin V Staining	PI Staining	Cell Population
Lower Left (Q3)	Negative	Negative	Viable cells
Lower Right (Q4)	Positive	Negative	Early apoptotic cells
Upper Right (Q2)	Positive	Positive	Late apoptotic/Necroptotic cells
Upper Left (Q1)	Negative	Positive	Necrotic cells (due to mechanical injury)

Gating Strategy Diagram:



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